2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a combination of pyrazole, pyrimidine, piperazine, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine and tetrahydroquinoline derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(1H-pyrazol-1-yl)pyridine
- 6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- N,4-Di(1H-pyrazol-4-yl)pyrimidine
Uniqueness
What sets 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c22-14-17-12-16-4-1-2-5-18(16)26-21(17)28-10-8-27(9-11-28)19-13-20(24-15-23-19)29-7-3-6-25-29/h3,6-7,12-13,15H,1-2,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHFKUJMYUXPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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